molecular formula C26H26N2O6 B11134236 N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

N-{2-[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]propanoyl}-L-tryptophan

Cat. No.: B11134236
M. Wt: 462.5 g/mol
InChI Key: HGIFSZXSOSGFMZ-CEISFSOZSA-N
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Description

3-(1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANOIC ACID is a complex organic compound that features both indole and chromene moieties. Indole derivatives are known for their significant biological activities, while chromene derivatives are recognized for their diverse pharmacological properties. This compound, therefore, holds potential for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANOIC ACID typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole and chromene intermediates separately, followed by their coupling through amide bond formation.

    Indole Synthesis: Indole derivatives can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Chromene Synthesis: Chromene derivatives can be synthesized through the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Coupling Reaction: The final step involves the coupling of the indole and chromene intermediates through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized products.

    Reduction: The chromene moiety can be reduced to form dihydrochromene derivatives.

    Substitution: Both the indole and chromene moieties can undergo substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Dihydrochromene derivatives.

    Substitution: Halogenated or alkylated indole and chromene derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANOIC ACID is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The indole moiety may interact with specific receptors or enzymes, while the chromene moiety may modulate different signaling pathways. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-INDOL-3-YL)-2-{2-[(2-OXO-4-METHYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANOIC ACID: Similar structure but with a methyl group instead of a propyl group.

    3-(1H-INDOL-3-YL)-2-{2-[(2-OXO-4-ETHYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANOIC ACID: Similar structure but with an ethyl group instead of a propyl group.

Uniqueness

The uniqueness of 3-(1H-INDOL-3-YL)-2-{2-[(2-OXO-4-PROPYL-2H-CHROMEN-7-YL)OXY]PROPANAMIDO}PROPANOIC ACID lies in its specific combination of indole and chromene moieties, which may confer unique biological activities and chemical properties not found in other similar compounds.

Properties

Molecular Formula

C26H26N2O6

Molecular Weight

462.5 g/mol

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[2-(2-oxo-4-propylchromen-7-yl)oxypropanoylamino]propanoic acid

InChI

InChI=1S/C26H26N2O6/c1-3-6-16-12-24(29)34-23-13-18(9-10-20(16)23)33-15(2)25(30)28-22(26(31)32)11-17-14-27-21-8-5-4-7-19(17)21/h4-5,7-10,12-15,22,27H,3,6,11H2,1-2H3,(H,28,30)(H,31,32)/t15?,22-/m0/s1

InChI Key

HGIFSZXSOSGFMZ-CEISFSOZSA-N

Isomeric SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O

Origin of Product

United States

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